molecular formula C5H8N4O2 B11738395 1-Ethyl-5-nitro-1H-pyrazol-3-amine

1-Ethyl-5-nitro-1H-pyrazol-3-amine

Cat. No.: B11738395
M. Wt: 156.14 g/mol
InChI Key: ALRDYDOOKQJIFR-UHFFFAOYSA-N
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Description

1-Ethyl-5-nitro-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features an ethyl group at the first position, a nitro group at the fifth position, and an amine group at the third position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-nitro-1H-pyrazol-3-amine typically involves the nitration of 1-Ethyl-1H-pyrazol-3-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial in large-scale production to maintain safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, methanol as a solvent.

Major Products Formed

Scientific Research Applications

1-Ethyl-5-nitro-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-5-nitro-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

1-ethyl-5-nitropyrazol-3-amine

InChI

InChI=1S/C5H8N4O2/c1-2-8-5(9(10)11)3-4(6)7-8/h3H,2H2,1H3,(H2,6,7)

InChI Key

ALRDYDOOKQJIFR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)N)[N+](=O)[O-]

Origin of Product

United States

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